(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
Description
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride (CAS No. 1389310-06-8) is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the pyrrolidine ring. This compound is widely utilized in pharmaceutical, agrochemical, and chemical industries due to its unique physicochemical properties, including high lipophilicity, metabolic stability, and conformational rigidity imparted by the trifluoromethyl group . Its synthesis typically involves enantioselective routes, such as the use of (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride as a starting material, followed by functionalization with trifluoromethyl-containing moieties .
The compound’s industrial relevance is underscored by its applications in active pharmaceutical ingredients (APIs), pesticide formulations, and organic intermediates. Its high purity (≥99%) and availability in bulk quantities (e.g., 25 kg/drum) further enhance its commercial viability .
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKBWWZKKFYLRW-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389310-06-8 | |
| Record name | Pyrrolidine, 2-(trifluoromethyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389310-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Process Overview:
- Starting Material: A suitable pyrroline derivative bearing the trifluoromethyl group at the 2-position.
- Catalyst: Chiral metal complexes, such as Rh or Ru complexes with chiral ligands, are used to facilitate enantioselective hydrogenation.
- Reaction Conditions: Hydrogen pressure ranges from 1-10 atm, with temperatures typically between 0°C and 50°C.
- Outcome: Enantiomerically enriched (R)-2-Trifluoromethyl-pyrrolidine .
Example:
A study reports the hydrogenation of N-alkylpyrroline derivatives with a chiral Rh catalyst, achieving enantiomeric excesses exceeding 95%. Post-reaction, the free base is converted into its hydrochloride salt via treatment with HCl gas or aqueous HCl.
Cyclocondensation of Amino Acids and Trifluoromethylated Precursors
Another established route involves cyclocondensation reactions starting from amino acids or their derivatives, incorporating trifluoromethyl groups through nucleophilic or electrophilic fluorination.
Key Steps:
- Preparation of a suitable amino acid derivative: For example, N-protected amino acids or amino alcohols.
- Introduction of trifluoromethyl group: Via nucleophilic trifluoromethylation using reagents such as Ruppert-Prakash reagent (TMS-CF₃) or electrophilic trifluoromethylating agents.
- Cyclization: Under acidic or basic conditions, leading to pyrrolidine ring formation.
- Salt Formation: The free base is then converted into hydrochloride by treatment with HCl.
Research Findings:
A process described in a patent involves the cyclization of a trifluoromethylated amino acid derivative under acidic conditions, yielding the enantiomerically pure (R)-2-Trifluoromethyl-pyrrolidine hydrochloride with high stereoselectivity.
Chiral Catalytic Hydrogenation of Precursors
Recent advances have employed chiral catalytic hydrogenation of precursors such as pyrroline or pyrroline-like intermediates, often derived from asymmetric syntheses involving chiral auxiliaries or catalysts.
Example:
- Starting Material: A trifluoromethylated pyrroline.
- Catalyst: Chiral ruthenium or rhodium complexes with chiral phosphine ligands.
- Reaction Conditions: Mild temperatures (~25°C), hydrogen atmosphere.
- Product: Enantiomerically enriched (R)-2-Trifluoromethyl-pyrrolidine .
- Conversion to Hydrochloride: Acidic workup with HCl gas or aqueous HCl to form the hydrochloride salt.
Synthesis from Nitrile or Halogenated Precursors
Another pathway involves nucleophilic substitution reactions on halogenated pyrrolidine derivatives:
- Preparation of 2-halopyrrolidine: Via halogenation of pyrrolidine.
- Trifluoromethylation: Using nucleophilic trifluoromethyl sources such as TMS-CF₃ in the presence of catalysts or under microwave conditions.
- Enantioselectivity: Achieved through chiral auxiliaries or catalytic asymmetric conditions.
- Hydrochloride Formation: Acidic workup yields the hydrochloride salt.
Data Summary in Tabular Form
| Methodology | Starting Material | Key Reagents | Catalyst/Conditions | Enantiomeric Excess | Remarks |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Pyrroline derivatives | Chiral Rh/Ru catalysts | H₂, 0-50°C, 1-10 atm | >95% ee | Widely used, scalable |
| Cyclocondensation | Amino acids + trifluoromethylating agents | Acidic/basic conditions | Elevated temperature | High stereoselectivity | Suitable for chiral purity |
| Catalytic Hydrogenation | Trifluoromethylated pyrroline | Chiral Ru/Rh catalysts | Mild conditions | >95% ee | Efficient for enantioselectivity |
| Halogenation + Nucleophilic Trifluoromethylation | Halopyrrolidine | TMS-CF₃ | Microwave or thermal | Variable | Good for functionalization |
Chemical Reactions Analysis
Types of Reactions: ®-2-Trifluoromethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of trifluoromethyl-substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique trifluoromethyl group enhances the biological activity and pharmacokinetic properties of drugs.
Key Applications:
- Neuropharmacology: It is involved in the development of drugs that modulate neurotransmitter systems, potentially leading to treatments for conditions such as depression and anxiety.
- Antiviral Agents: Research indicates its potential in synthesizing antiviral compounds, enhancing their efficacy through structural modifications.
Case Study:
A study by researchers at Chem-Impex highlighted the synthesis of a novel class of neuroprotective agents using (R)-2-Trifluoromethyl-pyrrolidine as a key building block. The resulting compounds showed improved binding affinity to serotonin receptors compared to existing drugs.
Agricultural Chemistry
Overview
In agricultural chemistry, this compound is employed to enhance the effectiveness of pesticides and herbicides. Its incorporation into agrochemical formulations improves stability and bioactivity.
Key Applications:
- Pesticide Formulation: The compound acts as a stabilizing agent, prolonging the shelf life and efficacy of active ingredients.
- Herbicide Development: It contributes to the design of selective herbicides that target specific weed species while minimizing harm to crops.
Data Table: Agrochemical Applications
| Application Type | Compound | Effectiveness |
|---|---|---|
| Pesticide | Trifluoromethyl derivatives | Increased stability |
| Herbicide | Pyrrolidine-based formulations | Enhanced selectivity |
Material Science
Overview
this compound is also utilized in material science for its ability to impart unique properties to polymers and other materials.
Key Applications:
- Polymer Synthesis: It is used as a monomer or additive in polymer formulations to improve thermal stability and chemical resistance.
- Coatings and Adhesives: The compound enhances the performance characteristics of coatings, making them more durable against environmental stressors.
Organic Synthesis
Overview
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules.
Key Applications:
- Synthesis of Complex Molecules: It allows chemists to create various derivatives through straightforward synthetic pathways.
- Fluorine Chemistry Research: The compound's reactivity makes it an essential subject for studying fluorine's effects on chemical behavior.
Case Study:
Research published in J-Stage demonstrated how (R)-2-Trifluoromethyl-pyrrolidine was integral in synthesizing fluorinated pyridine derivatives that exhibit potent biological activity against cancer cell lines.
Mechanism of Action
The mechanism of action of ®-2-Trifluoromethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The table below summarizes key structural analogs of (R)-2-Trifluoromethyl-pyrrolidine hydrochloride, along with their similarity scores and distinguishing features (based on ):
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | 1391407-62-7 | 1.00 | Trifluoromethyl group on para-position of phenyl ring attached to pyrrolidine. |
| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | 220247-87-0 | 0.90 | Tetrahydroisoquinoline core instead of pyrrolidine; CF₃ at 7-position. |
| (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1391417-19-8 | 0.94 | Piperidine ring (6-membered) vs. pyrrolidine (5-membered); CF₃ at ortho-position of phenyl. |
| (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1391478-72-0 | 0.94 | Enantiomeric piperidine derivative with CF₃ at ortho-position. |
| (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride | 1381929-21-0 | 0.74 | Fluorine and methyl substituents on phenyl ring; lacks CF₃ group. |
Impact of Structural Variations on Properties
Ring Size and Conformation
- Piperidine vs. In contrast, pyrrolidine’s 5-membered ring imposes torsional strain, favoring rigid, bioactive conformations .
- Tetrahydroisoquinoline Core (CAS 220247-87-0): The fused bicyclic structure enhances planarity and aromatic interactions, making it suitable for targeting enzymes like kinases or GPCRs .
Substituent Effects
- Trifluoromethyl Position : The para-CF₃ phenyl analog (CAS 1391407-62-7) shares identical similarity to the parent compound but differs in phenyl substitution patterns, which may alter electronic effects (e.g., electron-withdrawing strength) and steric bulk .
- Fluorine and Methyl Groups (CAS 1381929-21-0): Substituting CF₃ with fluorine and methyl reduces lipophilicity (logP decreases by ~1 unit), impacting membrane permeability and metabolic stability .
Chirality
- Enantiomeric pairs like (R)- and (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS 1391417-19-8 vs. 1391478-72-0) demonstrate divergent biological activities. For example, the (R)-enantiomer may exhibit higher selectivity for certain targets due to spatial compatibility with chiral binding pockets .
Physicochemical and Analytical Comparisons
- HPLC Retention Behavior: this compound derivatives exhibit shorter retention times (e.g., 0.88 minutes under specific conditions) compared to bulkier analogs like tetrahydroisoquinoline derivatives, reflecting lower polarity .
- Stability: The trifluoromethyl group enhances resistance to oxidative degradation compared to non-fluorinated analogs (e.g., methyl or methoxy-substituted pyrrolidines) .
Industrial and Pharmacological Relevance
- Pharmaceutical Applications : CF₃-containing pyrrolidines are favored in CNS drug design due to their blood-brain barrier permeability. Piperidine analogs, however, are more common in antihistamines or antivirals .
- Agrochemical Utility : The parent compound’s metabolic stability makes it a preferred intermediate in pesticides, whereas fluorine-substituted analogs (e.g., CAS 1381929-21-0) are less persistent in environmental matrices .
Biological Activity
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a trifluoromethyl group at the 2-position. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it more effective in biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group allows the compound to bind effectively to hydrophobic pockets in proteins, modulating their activity. This interaction can lead to either inhibition or activation of various enzymatic pathways, influencing numerous biological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that it can inhibit bacterial growth effectively .
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral properties, particularly against coronaviruses. Its ability to inhibit proteolytic activity in viral models has been highlighted in recent research .
- Enzyme Modulation : The compound has been employed in studies focused on enzyme mechanisms and protein-ligand interactions, indicating its role as a potential pharmaceutical intermediate.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Antiviral Activity Assessment :
-
Enzyme Interaction Studies :
- Objective : To explore the binding affinity with specific enzymes.
- Methodology : Surface Plasmon Resonance (SPR) techniques were utilized to measure binding interactions.
- Results : Strong binding affinity was observed, correlating with enhanced enzymatic modulation capabilities.
Data Tables
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | MIC Assays | Lower MIC compared to standard antibiotics |
| Antiviral Activity | In Vitro Viral Assays | Significant inhibition of SARS-CoV-2 protease |
| Enzyme Interaction | SPR Techniques | Strong binding affinity with target enzymes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Trifluoromethyl-pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of a trifluoromethyl-substituted pyrrolidine precursor using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Post-synthesis, enantiomeric purity should be validated via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Use a combination of , , and NMR to confirm structural integrity. The trifluoromethyl group () produces a distinct signal at ~-60 ppm. FT-IR can validate the hydrochloride salt via N–H stretching (2500–3000 cm). Mass spectrometry (HRMS-ESI) provides molecular ion confirmation .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer: The compound serves as a chiral building block for protease inhibitors or GPCR-targeted ligands due to its rigid pyrrolidine scaffold and -enhanced metabolic stability. For activity studies, incorporate it into structure-activity relationship (SAR) models by derivatizing the pyrrolidine nitrogen .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The group’s electron-withdrawing effect deactivates the pyrrolidine ring, reducing nucleophilicity at the 2-position. To enhance reactivity, employ Lewis acids (e.g., BF-EtO) to polarize the C–N bond. Monitor reaction progress via NMR to track -related intermediates .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Discrepancies often arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify hydration. For solubility studies, standardize solvent systems (e.g., aqueous buffers at pH 1–7) and report temperature/pH dependencies .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodological Answer: Perform DFT calculations (e.g., Gaussian 16) to model protonation states at the pyrrolidine nitrogen. Compare pKa predictions (using COSMO-RS) with experimental potentiometric titrations. Validate degradation pathways (e.g., hydrolysis) via accelerated stability testing at 40°C/75% RH .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?
- Methodological Answer: Catalyst loading and chiral ligand costs are critical. Optimize catalyst turnover number (TON) via high-throughput screening (HTS) of ligand libraries. For industrial-scale resolution, consider kinetic resolution with lipases (e.g., CAL-B) in biphasic systems .
Data Analysis & Troubleshooting
Q. How to interpret conflicting cytotoxicity data in cell-based assays?
- Methodological Answer: Variability may stem from impurity profiles (e.g., residual chiral catalysts). Conduct LC-MS impurity profiling and compare batches. Use orthogonal assays (e.g., MTT and apoptosis markers) to confirm bioactivity thresholds. Reference PubChem’s toxicity databases for structural alerts .
Q. What protocols ensure long-term stability of the hydrochloride salt in solution?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
